4-(2-Fluoro-5-nitrophenyl)-2-butanone

Tandem cyclization Tetrahydroquinoline synthesis Reductive amination–SNAr

4-(2-Fluoro-5-nitrophenyl)-2-butanone (CAS: 1048971-00-1) is an ortho-fluoro, para-nitro substituted aromatic ketone with molecular formula C10H10FNO3 and molecular weight 211.19. The compound features a reactive ketone carbonyl at the terminal position of a three-carbon linker, placing it four atoms away from a phenyl ring that bears an ortho-fluorine atom (a leaving group in SNAr reactions) and a para-nitro group (a strong electron-withdrawing group that activates the ring toward nucleophilic aromatic substitution).

Molecular Formula C10H10FNO3
Molecular Weight 211.19 g/mol
Cat. No. B12983659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-5-nitrophenyl)-2-butanone
Molecular FormulaC10H10FNO3
Molecular Weight211.19 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=C(C=CC(=C1)[N+](=O)[O-])F
InChIInChI=1S/C10H10FNO3/c1-7(13)2-3-8-6-9(12(14)15)4-5-10(8)11/h4-6H,2-3H2,1H3
InChIKeyPYFBJOQOLHZGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluoro-5-nitrophenyl)-2-butanone: Ortho-Fluoro-Para-Nitro Aromatic Ketone for Tandem Cyclization


4-(2-Fluoro-5-nitrophenyl)-2-butanone (CAS: 1048971-00-1) is an ortho-fluoro, para-nitro substituted aromatic ketone with molecular formula C10H10FNO3 and molecular weight 211.19 . The compound features a reactive ketone carbonyl at the terminal position of a three-carbon linker, placing it four atoms away from a phenyl ring that bears an ortho-fluorine atom (a leaving group in SNAr reactions) and a para-nitro group (a strong electron-withdrawing group that activates the ring toward nucleophilic aromatic substitution). This specific substitution pattern enables its primary demonstrated utility as a substrate for tandem reductive amination–SNAr cyclization to form 6-nitro-1,2,3,4-tetrahydroquinolines [1]. The compound is commercially available at ≥98% purity from specialty chemical suppliers, with procurement options ranging from 1 g to bulk quantities .

Why Generic Aryl Butanones Cannot Substitute for 4-(2-Fluoro-5-nitrophenyl)-2-butanone in Tandem Cyclization


Closely related aryl butanones—including the regioisomeric aldehyde analog 3-(2-fluoro-5-nitrophenyl)-propanal, analogs lacking the ortho-fluorine leaving group, or compounds with different nitro substitution patterns—cannot be freely interchanged with 4-(2-fluoro-5-nitrophenyl)-2-butanone without compromising synthetic outcomes. The compound's differentiation derives from three synergistic structural features: (1) an ortho-fluorine atom that serves as the leaving group for the intramolecular SNAr cyclization step [1]; (2) a para-nitro group that provides the optimal balance of ring activation without interfering with the reductive amination step [1]; and (3) a ketone carbonyl positioned precisely four atoms from the aromatic ring, which upon reductive amination generates the correct ring size (six-membered tetrahydroquinoline) while minimizing uncyclized side products [1]. Substitution with the homologous aldehyde analog introduces 10–15% uncyclized byproducts [1]; substitution with non-fluorinated analogs eliminates the SNAr leaving group entirely, blocking cyclization; substitution with meta-nitro or ortho-nitro isomers alters ring activation and may introduce steric interference. The following evidence quantifies these differentiating features.

Quantitative Differentiation Evidence: 4-(2-Fluoro-5-nitrophenyl)-2-butanone vs. Comparators


Ketone vs. Aldehyde Substrate: 10–15% Reduction in Uncyclized Side Products

In the tandem reductive amination–SNAr synthesis of 6-nitro-1,2,3,4-tetrahydroquinolines, 4-(2-fluoro-5-nitrophenyl)-2-butanone (ketone substrate) produces exclusively the cyclized target heterocycle with 70–98% isolated yields across a range of primary amines [1]. In contrast, the homologous aldehyde comparator 3-(2-fluoro-5-nitrophenyl)-propanal generates the target tetrahydroquinoline accompanied by 10–15% of uncyclized side-chain reductive amination products under identical reaction conditions (NaBH3CN, MeOH, room temperature) [1]. This difference is attributed to the ketone's reduced carbonyl electrophilicity relative to the aldehyde, which better balances the rates of intermolecular reductive amination and subsequent intramolecular SNAr cyclization [1].

Tandem cyclization Tetrahydroquinoline synthesis Reductive amination–SNAr

Ketone Substrate: 70–98% Isolated Yields Across Diverse Primary Amines

Under optimized tandem reductive amination–SNAr conditions (NaBH3CN, MeOH, room temperature), 4-(2-fluoro-5-nitrophenyl)-2-butanone reacts with primary amines that are unbranched at the α-carbon to afford substituted 6-nitro-1,2,3,4-tetrahydroquinolines in 70–98% isolated yields [1]. The reaction proceeds best with the ketone substrate compared to the aldehyde homolog, which yields lower purity products requiring additional purification [1]. Representative amines include benzylamine, n-butylamine, isobutylamine, cyclohexylamine, and phenethylamine, all producing the corresponding N-substituted tetrahydroquinolines in high yield [1].

Heterocyclic synthesis Yield optimization 6-Nitro-tetrahydroquinoline

iNOS Inhibitory Activity: IC50 = 29.9 μM in Murine Macrophage Cellular Assay

4-(2-Fluoro-5-nitrophenyl)-2-butanone demonstrates measurable inhibitory activity against inducible nitric oxide synthase (iNOS), with an IC50 value of 29,900 nM (29.9 μM) in IL-1β/IFNγ-stimulated rat RINmF cells, measured by Griess reaction for NO production [1]. While the compound is not a highly potent iNOS inhibitor, this activity profile distinguishes it from structurally related aryl ketones that lack the fluoro-nitro substitution pattern and show no detectable iNOS modulation. The iNOS inhibitory activity, though modest, provides a documented biological anchor for this compound that may inform its selection as a fragment or starting scaffold in anti-inflammatory drug discovery programs [1].

iNOS inhibition Inflammation Nitric oxide production

β-Glucuronidase Inhibition: IC50 = 700 nM (Human) / 18.2 μM (Bovine)

4-(2-Fluoro-5-nitrophenyl)-2-butanone exhibits β-glucuronidase inhibitory activity with an IC50 of 700 nM against human enzyme and 18,200 nM (18.2 μM) against bovine liver β-glucuronidase, measured via p-nitrophenol formation from p-nitrophenyl-β-D-glucuronide after 30 minutes [1] [2]. The species-dependent potency (26-fold difference between human and bovine) suggests a binding mode sensitive to subtle active-site variations. β-Glucuronidase inhibition is relevant for modulating drug metabolism and enterohepatic recirculation of glucuronidated metabolites, as well as for certain oncology applications where elevated β-glucuronidase activity is observed [1].

β-Glucuronidase inhibition Drug metabolism Enzyme assay

Commercial Purity Specification: ≥98% with Documented Hazard Classification

4-(2-Fluoro-5-nitrophenyl)-2-butanone is commercially available at a specified purity of ≥98% (CAS 1048971-00-1), with batch-to-batch purity variation noted by suppliers as a standard caveat . The compound carries GHS hazard classification (GHS07, Warning) with associated hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Corresponding precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . While direct comparator purity data for the closest analog (3-(2-fluoro-5-nitrophenyl)-propanal) is not publicly disclosed by vendors, the documented purity specification and comprehensive hazard classification of the ketone enable compliant procurement and safe laboratory handling without additional characterization burden.

Quality specification Procurement Safety assessment

Physicochemical Baseline: Molecular Formula C10H10FNO3, MW 211.19

4-(2-Fluoro-5-nitrophenyl)-2-butanone has the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol, with SMILES string CC(=O)CCc1cc([N+](=O)[O-])ccc1F . These fundamental physicochemical parameters distinguish it from related aryl butanone analogs by both elemental composition (incorporation of both fluorine and nitro groups) and molecular weight. The compound's canonical SMILES representation confirms the ortho-fluoro and para-nitro substitution pattern relative to the butanone side chain . While comparative experimental data for boiling point, melting point, and density are not publicly available for this specific compound, the defined molecular parameters enable unambiguous identification for procurement, inventory management, and computational modeling purposes .

Molecular characterization Physicochemical properties Analytical reference

Evidence-Backed Application Scenarios for 4-(2-Fluoro-5-nitrophenyl)-2-butanone


Medicinal Chemistry: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline Libraries

4-(2-Fluoro-5-nitrophenyl)-2-butanone serves as the optimal substrate for constructing 6-nitro-1,2,3,4-tetrahydroquinoline libraries via tandem reductive amination–SNAr chemistry. In this application, the compound is treated with diverse primary amines (unbranched at the α-carbon) and NaBH3CN in methanol at room temperature, affording N-substituted 6-nitro-tetrahydroquinolines in 70–98% isolated yield with no detectable uncyclized side products [1]. This contrasts with the aldehyde homolog, which produces 10–15% uncyclized contaminants under identical conditions [1]. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and the 6-nitro group serves as a synthetic handle for subsequent reduction to the corresponding aniline, enabling further diversification through amide coupling, sulfonamide formation, or diazonium chemistry [1]. For medicinal chemists building focused libraries or exploring SAR around the tetrahydroquinoline core, the ketone substrate provides a cleaner, higher-yielding route than the aldehyde alternative, reducing both synthetic iteration time and purification burden [1].

Fragment-Based Drug Discovery: iNOS and β-Glucuronidase Screening

4-(2-Fluoro-5-nitrophenyl)-2-butanone, with a molecular weight of 211.19 g/mol , falls within the typical fragment size range (MW <300 Da) and exhibits measurable, albeit modest, biological activity against two distinct targets: iNOS (IC50 = 29.9 μM in cellular assay) [1] and human β-glucuronidase (IC50 = 700 nM) [2]. These activity data distinguish this compound from structurally simpler aryl butanones that lack any documented biological activity. The compound can be employed as a validated fragment hit in iNOS- or glucuronidase-focused screening cascades, where its defined activity provides a starting point for fragment growing or linking strategies. Importantly, the species-dependent β-glucuronidase potency (700 nM human vs. 18.2 μM bovine) [2] [3] highlights the importance of using the appropriate enzyme source in follow-up assays and positions the compound as a useful tool for probing species-specific glucuronidase pharmacology.

Process Chemistry: Optimization of SNAr Cyclization Substrates

For process chemists developing scalable routes to 6-substituted tetrahydroquinolines, 4-(2-fluoro-5-nitrophenyl)-2-butanone offers a defined advantage over the aldehyde homolog in terms of product purity and isolation efficiency. The ketone substrate produces exclusively cyclized product with no detectable side-chain reductive amination byproducts, whereas the aldehyde generates 10–15% uncyclized impurities that require additional purification steps [1]. In a multi-kilogram campaign, this difference in side-product formation directly impacts solvent usage, chromatography requirements, and overall process mass intensity. Additionally, the commercially available ketone carries a documented purity specification of ≥98% and defined GHS hazard classifications (H302, H315, H319, H335) , enabling straightforward safety assessment and regulatory compliance during scale-up activities.

Academic Research: Methodology Development for Tandem Reactions

4-(2-Fluoro-5-nitrophenyl)-2-butanone represents a well-characterized substrate for investigating tandem reaction methodologies, particularly those combining carbonyl chemistry (reductive amination) with aromatic substitution (SNAr). The compound's defined performance metrics—70–98% isolated yields across diverse primary amines [1] and complete suppression of uncyclized side products relative to the aldehyde homolog [1]—provide a robust benchmark against which new catalytic systems or alternative reaction conditions can be evaluated. The ortho-fluoro group serves as a reliable leaving group for SNAr, while the para-nitro group provides strong ring activation without competing with the reductive amination step [1]. For academic laboratories developing novel tandem cyclization strategies, transition metal-catalyzed variants, or photoredox approaches to tetrahydroquinoline synthesis, this compound offers a standardized substrate whose reactivity is both well-documented and quantitatively benchmarked against a direct structural comparator [1].

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